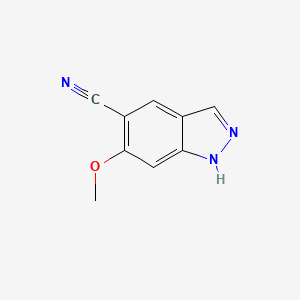

6-Methoxy-1H-indazole-5-carbonitrile

描述

Historical Context and Evolution of Indazole Chemistry

The journey of indazole chemistry began in the late 19th century, with early explorations into the synthesis and fundamental reactivity of this heterocyclic system. Initially, the synthesis of indazoles was often challenging, limiting their broader application. However, the 20th and early 21st centuries have witnessed a remarkable evolution in synthetic methodologies, providing chemists with a diverse toolkit to access a wide array of substituted indazoles. These advancements have been pivotal in unlocking the therapeutic potential of this scaffold. Modern synthetic strategies, including transition-metal-catalyzed cross-coupling reactions and novel cyclization methods, have enabled the precise and efficient construction of complex indazole-containing molecules. nih.govnih.gov

Structural Significance of the Indazole Core in Medicinal Chemistry Research

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The structural features of the indazole core contribute significantly to its versatility. The bicyclic system provides a rigid framework that can be functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological macromolecules.

The presence of two nitrogen atoms in the pyrazole (B372694) ring of the indazole scaffold allows for hydrogen bonding interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. Furthermore, the aromatic nature of the indazole ring facilitates π-π stacking interactions with aromatic residues in protein targets. The ability to act as both a hydrogen bond donor and acceptor, coupled with its tunable electronic properties, makes the indazole scaffold a highly attractive starting point for the design of novel therapeutic agents.

Overview of Indazole Derivatives as Privileged Structures in Chemical Biology

The privileged nature of the indazole scaffold is underscored by the wide range of biological activities exhibited by its derivatives. Research has demonstrated that indazole-containing compounds can act as potent inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy. nih.gov Moreover, indazole derivatives have shown promise as anti-inflammatory, antimicrobial, and antiviral agents. jmchemsci.com

The ability of the indazole core to serve as a bioisostere for other important heterocyclic systems, such as indole (B1671886), has further expanded its utility in drug design. By replacing an indole ring with an indazole, medicinal chemists can often improve the pharmacokinetic properties of a drug candidate, such as its metabolic stability and oral bioavailability. This bioisosteric relationship has been successfully exploited in the development of several clinical candidates.

The following table provides a summary of the diverse biological activities associated with the indazole scaffold:

| Biological Activity | Therapeutic Area |

| Kinase Inhibition | Oncology |

| Anti-inflammatory | Inflammatory Diseases |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Serotonin (B10506) Receptor Modulation | Neuroscience |

Research Scope and Potential Significance of 6-Methoxy-1H-indazole-5-carbonitrile Derivatives

Within the vast chemical space of indazole derivatives, this compound has emerged as a compound of significant interest for further chemical exploration. While extensive research specifically on this derivative is still in its early stages, its structural features suggest considerable potential as a versatile building block for the synthesis of novel bioactive molecules.

The methoxy (B1213986) group at the 6-position can influence the electronic properties of the indazole ring and may also serve as a key interaction point with biological targets. The carbonitrile group at the 5-position is a particularly valuable functional handle. It can be readily transformed into a variety of other functional groups, such as amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of derivatives. This chemical tractability allows for the systematic exploration of the structure-activity relationships of novel compound libraries derived from this compound.

Given the established importance of methoxy-substituted indazoles in various therapeutic areas, it is reasonable to anticipate that derivatives of this compound could exhibit a range of interesting biological activities. The strategic placement of the methoxy and carbonitrile groups provides a unique substitution pattern that warrants further investigation in the context of medicinal chemistry and drug discovery. The synthesis and biological evaluation of novel compounds derived from this scaffold are likely to be a fruitful area of future research.

Structure

3D Structure

属性

IUPAC Name |

6-methoxy-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-13-9-3-8-7(5-11-12-8)2-6(9)4-10/h2-3,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRRQLSLGWPBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624023 | |

| Record name | 6-Methoxy-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473417-50-4 | |

| Record name | 6-Methoxy-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 6 Methoxy 1h Indazole 5 Carbonitrile and Its Analogues

Strategies for the Construction of the Indazole Ring System

The construction of the indazole scaffold is a cornerstone of synthetic organic chemistry, providing access to a class of compounds with significant pharmacological potential. nih.gov Methodologies for forming the indazole ring can be broadly categorized into the cyclization of pre-functionalized acyclic precursors, metal-catalyzed cross-coupling reactions, and metal-free synthetic routes.

Cyclization reactions represent a fundamental and widely employed strategy for synthesizing the indazole nucleus. These methods typically involve the formation of a crucial N-N bond or a C-N bond in the final ring-closing step from a suitably substituted aromatic precursor.

One common approach involves the intramolecular cyclization of hydrazone derivatives. For example, 1H-indazoles can be synthesized from aminohydrazones through an intramolecular C-H amination reaction. nih.gov Similarly, treating diaryl or tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) can yield 3-substituted 1H-indazoles via a direct aryl C-H amination pathway. nih.gov Another precursor-based method is the de-oxygenative cyclization of o-nitro compounds, which proceeds through a nitrene intermediate to form the indazole ring. researchgate.net The classical Fischer indazole synthesis, first reported in the 1880s, involves the thermal cyclization of o-hydrazinocinnamic acid. caribjscitech.com

A notable metal-free approach utilizes o-aminobenzoximes as precursors. acs.org In this method, the oxime is selectively activated in the presence of the amino group, prompting an intramolecular nucleophilic attack by the amine to form the desired 1H-indazole. acs.org This reaction is typically carried out under mild conditions using methanesulfonyl chloride and triethylamine. acs.org

| Precursor Type | Reagents/Conditions | Resulting Indazole | Reference(s) |

| Aminohydrazones | Ligand-free Palladium Catalyst | 1H-Indazoles | nih.gov |

| Aryl Ketone Hydrazones | I2, KI, NaOAc | 3-Substituted 1H-Indazoles | nih.gov |

| o-Nitrobenzaldehydes | Triethyl phosphite, heat | Indazoles (via nitrenes) | researchgate.net |

| o-Aminobenzoximes | Methanesulfonyl chloride, Et3N | 1H-Indazoles | acs.org |

| o-Hydrazinocinnamic acid | Thermal cyclization | 1H-Indazole | caribjscitech.com |

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. Palladium, copper, and silver catalysts are frequently employed to facilitate the construction of the indazole core through various intramolecular coupling reactions, often offering high efficiency, selectivity, and functional group tolerance. nih.gov

Palladium catalysts are particularly versatile in forming the indazole ring. The Suzuki-Miyaura cross-coupling reaction, for instance, can be used to synthesize novel indazole derivatives by reacting a bromo-indazole with an organoboronic acid. nih.gov This process relies on the catalytic cycle of Pd(0) and Pd(II) intermediates. nih.gov

A prominent strategy is the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.gov This palladium-catalyzed C-N bond formation allows the cyclization to proceed under very mild conditions, accommodating a wide range of sensitive functional groups. nih.gov Another powerful approach is the palladium-catalyzed cyclization of pre-formed arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones. acs.org The use of chelating phosphine (B1218219) ligands such as rac-BINAP, DPEphos, and dppf is often crucial for achieving high yields. acs.org Furthermore, palladium-catalyzed carbonylation of bromoindazoles provides a route to unprotected carboxy indazoles. tandfonline.com

| Reaction Type | Key Reagents | Ligand(s) | Substrate(s) | Reference(s) |

| Suzuki-Miyaura Coupling | PdCl2(dppf), K2CO3 | dppf | Bromo-indazole, Boronic acid | nih.gov |

| Intramolecular Amination | Pd(dba)2, Cs2CO3 | rac-BINAP, DPEphos | Arylhydrazones of 2-bromoaldehydes | acs.org |

| Buchwald-Hartwig Amination | Palladium Catalyst | Various | 2-Halobenzophenone tosylhydrazones | nih.gov |

| Carbonylation | PdCl2 or Pd(OAc)2 | BINAP | Bromoindazoles | tandfonline.com |

| Oxidative Benzannulation | Pd(OAc)2/P(tBu)3·HBF4 | P(tBu)3 | Pyrazoles, Internal alkynes | nih.gov |

Copper-catalyzed reactions offer a cost-effective and efficient alternative for indazole synthesis. One general method involves the one-step, regioselective synthesis of 1-substituted-1H-indazoles from ortho-halogenated ketones or benzoic acids and a hydrazine. acs.orgnih.gov This reaction, catalyzed by a small amount of copper(I) oxide (CuO), proceeds via an initial amination followed by intramolecular dehydration. acs.orgnih.gov

Copper catalysts, such as Cu₂O or Cu(OAc)₂, are also effective in mediating the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov These reactions can be preceded by a copper-catalyzed isomerization of the C=N double bond in the hydrazone substrate, allowing for the use of E/Z mixtures. researchgate.net Additionally, the intramolecular cyclization of 2-alkynylazobenzenes, proceeding through an intramolecular azacupration of the alkyne, provides another route to the indazole core. researchgate.netthieme-connect.com

Silver(I) has emerged as a unique mediator for the synthesis of 1H-indazoles through intramolecular oxidative C–H bond amination. nih.govacs.orgfigshare.com This method is particularly effective for synthesizing a variety of 3-substituted indazoles that may be difficult to access through other C-H amination techniques. nih.gov The reaction is believed to proceed via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govfigshare.com This approach has been successfully applied to the synthesis of indazole analogues bearing methoxy (B1213986) groups on the benzene (B151609) ring, such as Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate. nih.gov Mechanistic studies suggest that a dinuclear silver core may be a key feature for catalysts involved in this type of nitrene transfer chemistry. lookchem.com

Growing interest in green and sustainable chemistry has spurred the development of metal-free methods for indazole synthesis. These approaches avoid the cost, toxicity, and potential product contamination associated with transition metal catalysts. nih.gov

A straightforward, one-pot metal-free reaction involves the condensation of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives to yield indazoles. organic-chemistry.org This method is operationally simple, mild, and tolerant of a broad range of functional groups. organic-chemistry.org Another strategy involves the transition-metal-free oxidative C–N coupling of hydrazones using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst and molecular oxygen as the terminal oxidant. dntb.gov.ua

Photochemistry and thermochemistry have also been harnessed for the metal-free synthesis of 2H-indazole skeletons. bohrium.comorganic-chemistry.org For instance, under visible-light irradiation, 2-(ethynyl)aryltriazenes can react with arylsulfinic acids to afford 3-functionalized 2H-indazoles without the need for an external photocatalyst. organic-chemistry.org

| Method | Precursors | Key Reagents/Conditions | Advantages | Reference(s) |

| Condensation/Cyclization | 2-Aminophenones, Hydroxylamine derivatives | One-pot, mild conditions | Simple, high yields, broad scope | organic-chemistry.org |

| Oxidative C-N Coupling | Hydrazones | TEMPO, O₂ (dioxygen) | Transition-metal-free | dntb.gov.ua |

| Photochemical Cyclization | 2-(Ethynyl)aryltriazenes, Arylsulfinic acids | Visible light, room temperature | Metal-free, mild conditions | bohrium.comorganic-chemistry.org |

| Oxime Activation/Cyclization | o-Aminobenzoximes | Methanesulfonyl chloride, Et₃N | Metal-free, mild, scalable | acs.org |

Green Chemistry Considerations in Indazole Synthesis

In recent years, the principles of green chemistry have become increasingly integrated into the synthesis of heterocyclic compounds like indazoles to minimize environmental impact. researchgate.net These approaches prioritize the use of less hazardous materials, the elimination of costly and toxic metal catalysts, and the use of environmentally benign solvents. researchgate.netorganic-chemistry.org

One sustainable approach involves the use of heterogeneous copper oxide nanoparticles supported on activated carbon (CuO@C) as an efficient catalyst for the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. acs.org This method operates under ligand-free and base-free conditions, utilizing polyethylene (B3416737) glycol (PEG-400) as a green solvent, which facilitates the formation of new N-N, C-N, and C=N bonds. acs.org The catalyst has also demonstrated potential for recyclability, a key aspect of sustainable synthesis. acs.org

Another green strategy focuses on eliminating metal catalysts altogether. A reported two-step synthesis of 1H-indazole derivatives proceeds through an arylhydrazone intermediate and involves a carbon-nitrogen bond formation via a simple ipso-substitution, circumventing the need for expensive palladium or copper catalysts typically used in Buchwald-Hartwig couplings. researchgate.net Furthermore, electrochemical methods are emerging as a sustainable tool for the regioselective functionalization of 2H-indazoles, avoiding the need for external oxidants and transition-metal salts. organic-chemistry.org

Regioselective Functionalization and Derivatization of the Indazole Nucleus

The indazole ring possesses two nitrogen atoms (N-1 and N-2), and its derivatization, particularly through alkylation, often yields a mixture of regioisomers. nih.gov Achieving regioselectivity is a significant synthetic challenge, as the biological activity can be highly dependent on the substituent's position. nih.govresearchgate.net The development of methods to selectively functionalize either the N-1 or N-2 position, as well as specific carbon atoms on the heterocyclic ring, is crucial for medicinal chemistry applications. nih.govchim.it

Strategies for regioselective derivatization often involve the careful selection of protecting groups, reaction conditions, and catalysts. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to regioselectively protect the N-2 position. This directing group then facilitates regioselective lithiation at the C-3 position, allowing for the introduction of a wide range of electrophiles to generate novel C-3 substituted indazole derivatives. nih.govresearchgate.net

N-alkylation and N-arylation are common methods for modifying the indazole scaffold. However, direct alkylation of 1H-indazoles typically leads to a mixture of N-1 and N-2 substituted products, with the ratio being highly sensitive to the substrate's electronic properties and the reaction conditions. nih.govnih.gov The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. d-nb.infonih.gov This difference in stability can be exploited to achieve regioselectivity. For example, using specific α-halo carbonyl electrophiles can lead to an equilibration process that favors the thermodynamically more stable N-1 substituted product. d-nb.infonih.gov

Several approaches have been developed to steer the reaction toward a desired isomer:

De Novo Ring Formation : Incorporating the N-substituent before the indazole ring is formed, for instance, by using N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles, can provide good to excellent yields of 1H-indazoles. nih.gov

Catalyst and Reagent Control : Trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the highly selective N-2 alkylation of indazoles using diazo compounds, offering a metal-free alternative to traditional methods. rsc.org Similarly, TfOH or copper(II) triflate can promote the selective N-2 alkylation with alkyl 2,2,2-trichloroacetimidates. researchgate.net

Reductive Amination : A two-step process involving enamine condensation with an aldehyde followed by hydrogenation has been developed for the selective N-1 alkylation of indazoles. rsc.org

The regioselectivity of N-alkylation is profoundly influenced by both steric and electronic factors of the substituents on the indazole ring. beilstein-journals.orgnih.gov

Steric hindrance at positions adjacent to the nitrogen atoms can direct the incoming alkyl group. For example, bulky substituents at the C-7 position can hinder substitution at the N-1 position, thereby favoring the formation of the N-2 regioisomer. nih.govrsc.org A study on the N-alkylation of various substituted indazoles highlighted that while 3-, 4-, 5-, and 6-carboxylate indazoles were selectively functionalized at the N-1 position, the 7-carboxylate indazole remained unreactive, likely due to steric effects. nih.govrsc.org

Electronic effects also play a critical role. Electron-withdrawing groups on the benzene ring of the indazole can significantly alter the nucleophilicity of the N-1 and N-2 atoms and influence the N-1/N-2 product ratio. For instance, indazoles with electron-withdrawing nitro (NO₂) or carboxylate (CO₂Me) groups at the C-7 position have shown excellent N-2 regioselectivity (≥96%). nih.govbeilstein-journals.orgnih.gov Conversely, a study using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) found that for several C-3 substituted indazoles, including those with carboxymethyl, tert-butyl, and carboxamide groups, a high degree of N-1 regioselectivity (>99%) was achieved. nih.govresearchgate.net This high N-1 selectivity with electron-deficient indazoles has been postulated to involve coordination of the indazole N-2 atom and an electron-rich oxygen atom in the C-3 substituent with the sodium cation. beilstein-journals.org

The table below summarizes the effect of substituent position on the regioselectivity of N-alkylation under specific conditions.

| Substituent | Position | Reaction Conditions | Major Isomer | N-1:N-2 Ratio | Reference |

|---|---|---|---|---|---|

| -NO₂ | C-7 | NaH, n-pentyl bromide, THF | N-2 | 4:96 | nih.govnih.gov |

| -CO₂Me | C-7 | NaH, n-pentyl bromide, THF | N-2 | <4:≥96 | nih.govnih.gov |

| -COMe | C-3 | NaH, n-pentyl bromide, THF | N-1 | >99:1 | nih.gov |

| -C(CH₃)₃ | C-3 | NaH, n-pentyl bromide, THF | N-1 | >99:1 | nih.gov |

| -Br | C-7 | Isobutyraldehyde, H₂, Pd/C | N-1 | 27% yield (N-1) | nih.gov |

| -CO₂Me | C-7 | Isobutyraldehyde, H₂, Pd/C | No Reaction | nih.gov |

The selective synthesis of either N-1 or N-2 alkylated indazoles is a persistent challenge, with selectivity often being poor under basic conditions. researchgate.net The N-2 lone pair is considered more kinetically accessible, while the N-1 alkylated products are often the thermodynamically controlled, more stable isomers. researchgate.netd-nb.info

Reaction conditions, including the choice of base, solvent, and alkylating agent, can be manipulated to favor one isomer over the other. beilstein-journals.org

Base and Solvent Effects : The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N-1 selectivity. beilstein-journals.orgnih.gov In contrast, solvent choice can dramatically alter the outcome; for example, N-alkylation of 1H-indazole with sodium hexamethyldisilazide (NaHMDS) showed solvent-dependent regioselectivity between THF and dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org

Thermodynamic vs. Kinetic Control : Regioselective N-acylation tends to provide the N-1 substituted product through the isomerization of the initially formed N-2 acylindazole to the more stable N-1 regioisomer. nih.gov This principle of thermodynamic equilibration has been used to obtain N-1 substituted indazoles selectively. d-nb.infonih.gov

Mitsunobu Conditions : The N-alkylation of indazole under Mitsunobu conditions has been shown to have a strong preference for the formation of the N-2 regioisomer. d-nb.infonih.gov

Recent comprehensive studies using density functional theory (DFT) have provided deeper mechanistic insights into what drives selectivity. For methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations suggest that a chelation mechanism involving a cesium cation leads to the N-1 substituted products, whereas other non-covalent interactions are responsible for the formation of the N-2 product. researchgate.netsemanticscholar.org This highlights that reagent control can be used to produce either isomer in excellent yields from the same starting materials. nih.gov

| Indazole Substrate | Reaction Conditions | Major Product | Selectivity (N-1:N-2) | Reference |

|---|---|---|---|---|

| 1H-Indazole | K₂CO₃, n-pentyl bromide, DMF | Mixture | 1.5:1 | d-nb.info |

| 1H-Indazole | NaH, n-pentyl bromide, THF | N-1 | 4.2:1 | d-nb.info |

| 1H-Indazole | DIAD, PPh₃, pentan-1-ol, THF | N-2 | 1:2.5 | d-nb.infonih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃, Alkyl Alcohol | N-1 | High Selectivity | nih.govresearchgate.net |

| Various 1H-Indazoles | TfOH, Diazo compound | N-2 | Up to 0:100 | rsc.org |

Direct C-H functionalization has emerged as a powerful and step-economical strategy for the late-stage modification of heterocyclic scaffolds like indazoles, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.netnih.gov This approach allows for the installation of various functional groups directly onto the indazole core. researchgate.net Transition metal-catalyzed C-H activation is a common method, with palladium, rhodium, and cobalt being frequently employed catalysts. researchgate.netacs.orgnih.gov These reactions can be directed to specific positions on the indazole ring, including the C-3 position of the heterocyclic core or ortho-positions of an N-aryl substituent. rsc.orgnih.gov

Recent advances have focused on the C-H functionalization of 2H-indazoles, which are prevalent motifs in bioactive molecules. rsc.orgresearchgate.net These methods include transition metal-catalyzed C-H activation and radical pathways to introduce complexity and diversity into 2H-indazole derivatives. rsc.org

The C-3 position of the indazole nucleus is a key site for derivatization, as substituents at this position can significantly impact biological activity. chim.it However, direct C-3 functionalization can be challenging due to the lower nucleophilicity of this position compared to the nitrogen atoms. mit.eduacs.org

A variety of methods have been developed to introduce substituents at the C-3 position:

Halogenation : The introduction of a halogen, particularly iodine or bromine, at the C-3 position is a valuable transformation as it provides a handle for subsequent metal-catalyzed cross-coupling reactions. chim.it Iodination can be achieved using iodine and a base like potassium hydroxide (B78521) in a polar solvent, while N-bromosuccinimide (NBS) is widely used for C-3 bromination. chim.it

Metalation and Cross-Coupling : For N-1 protected indazoles, regioselective C-3 zincation followed by a Negishi cross-coupling reaction can be used to introduce various aryl or heteroaryl groups. chim.it

Palladium-Catalyzed C-H Activation : Palladium catalysis has been effectively used for the C-3 functionalization of 2H-indazoles. One strategy involves an isocyanide insertion, which allows for the synthesis of novel fused indazole systems like benzoxazinoindazoles. acs.orgacs.org

Copper-Catalyzed Umpolung Strategy : A novel approach utilizes an "umpolung" or polarity reversal strategy. Here, N-(benzoyloxy)indazoles are used as electrophiles in a copper-hydride catalyzed reaction, enabling a highly C-3 selective allylation to prepare C-3 allyl 1H-indazoles with quaternary stereocenters. mit.eduacs.org

Photocatalysis : Visible light-promoted, transition-metal-free methods have been developed for direct C-3 carbamoylation of 2H-indazoles using oxamic acids as the carbamoyl (B1232498) source. nih.gov

These diverse methodologies underscore the continuous efforts to develop efficient and regioselective ways to functionalize the indazole core, paving the way for the synthesis of new chemical entities with potential therapeutic applications.

C-H Functionalization Approaches

C-5/C-6/C-7 Substitutions and their Synthetic Pathways

The substitution pattern on the benzene ring portion of the indazole scaffold significantly influences the molecule's properties. The synthesis of specifically substituted indazoles often begins from appropriately substituted aniline (B41778) or fluorobenzonitrile precursors.

While specific methods detailing C-5, C-6, and C-7 substitutions directly on the 6-Methoxy-1H-indazole-5-carbonitrile scaffold are not extensively documented in readily available literature, general principles of aromatic substitution on the indazole ring can be applied. Synthetic strategies typically involve building the indazole ring from an already substituted benzene derivative. For instance, a common route to N-substituted 1H-indazole-5,6-dicarbonitriles has been developed starting from 4-methyl-5-nitrophthalonitrile, indicating that the substitution pattern is often established prior to the cyclization step that forms the indazole ring.

The functionalization of the indazole core can also be achieved through transition-metal-catalyzed C-H activation, which allows for the direct introduction of aryl, alkyl, and other groups. These reactions provide a more atom-economical approach compared to traditional cross-coupling methods that require pre-halogenated substrates. Reviews on the topic highlight various catalytic systems, including those based on rhodium, palladium, and copper, for the functionalization at different positions of the indazole ring.

Synthesis of Specifically Substituted this compound Derivatives

The synthesis of derivatives of this compound often involves multi-step sequences starting from commercially available materials. For example, the synthesis of a related compound, methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, showcases a silver(I)-mediated intramolecular oxidative C-H amination approach. nih.gov This highlights that modifications at the N-1 and C-3 positions are common synthetic transformations for the broader class of 6-methoxyindazoles.

General synthetic strategies for indazole derivatives that can be adapted for this compound include:

Jacobson Indazole Synthesis: Cyclization of 2-aminobenzonitriles or related compounds.

Palladium-catalyzed reactions: Oxidative benzannulation of pyrazoles with internal alkynes. lookchem.com

Copper-mediated N-N bond formation: Cyclization of ketimine intermediates derived from o-aminobenzonitriles. lookchem.com

These methods allow for the introduction of a variety of substituents onto the indazole core, leading to a diverse library of derivatives. The specific precursors and reaction conditions would be chosen based on the desired substitution pattern.

The following table summarizes general synthetic approaches for indazole derivatives that could be applicable to the target compound.

| Reaction Type | Catalyst/Reagents | Positions Functionalized | Description |

| Oxidative Benzannulation | Pd(OAc)₂/P(tBu)₃·HBF₄ | Benzene Ring | Construction of the indazole's benzene ring from pyrazoles and alkynes. |

| N-N Bond Formation | Cu(OAc)₂ / O₂ | Pyrazole (B372694) Ring | Cyclization of ketimines formed from o-aminobenzonitriles and organometallic reagents. |

| Intramolecular C-H Amination | Silver(I) salts | N-1, C-3 | Construction of the pyrazole ring onto a benzene precursor, allowing for various substituents. nih.gov |

Chemical Reactivity and Further Transformations of the Carbonitrile Group

The carbonitrile (cyano) group at the C-5 position of this compound is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable handle for further molecular elaboration.

Common transformations of the aromatic nitrile group include:

Hydrolysis: The carbonitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (6-Methoxy-1H-indazole-5-carboxylic acid) or an amide (6-Methoxy-1H-indazole-5-carboxamide) intermediate. These derivatives are useful for introducing further functionality, for example, through amide coupling reactions.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center and a key linker for further derivatization.

Cycloadditions: The carbonitrile can participate in cycloaddition reactions, for example with azides, to form tetrazole rings. This is a common strategy in medicinal chemistry to introduce a bioisostere for a carboxylic acid group.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonitrile to form ketones after hydrolysis of the intermediate imine.

These transformations significantly expand the chemical diversity that can be accessed from the this compound scaffold, allowing for the synthesis of a wide range of complex molecules for various applications.

Iii. Preclinical Investigation of Biological Activities and Molecular Mechanisms

General Pharmacological Research Trajectories for Indazole Derivatives

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets, leading to a broad spectrum of therapeutic applications. nih.gov Research and development efforts have consistently explored indazole derivatives for several key pharmacological effects.

Historically and currently, these compounds have been extensively investigated for their potential as:

Anticancer Agents : A primary focus of indazole research is oncology. Derivatives have been developed to target various mechanisms involved in cancer progression, including angiogenesis (the formation of new blood vessels), cell cycle control, and apoptosis (programmed cell death). bohrium.comresearchgate.net

Anti-inflammatory Agents : Many indazole derivatives have been evaluated for their ability to modulate inflammatory pathways. bohrium.comresearchgate.net This includes the inhibition of key enzymes and receptors involved in the inflammatory response. sci-hub.se

Antimicrobial and Antiparasitic Agents : The indazole structure has been incorporated into compounds designed to combat bacterial, fungal, and parasitic infections. nih.govbenthamdirect.com

Neurological Agents : Research has extended into treatments for neurodegenerative diseases and other central nervous system (CNS) disorders. sci-hub.senih.gov

Other Therapeutic Areas : The versatility of the indazole scaffold has led to investigations into its use for osteoporosis, male contraception, and as vasorelaxant agents. nih.govbenthamdirect.com

This wide range of activities stems from the ability of the indazole structure to be chemically modified at various positions, allowing for the fine-tuning of its interaction with diverse biological macromolecules. bohrium.com

**3.2. Exploration of Molecular Targets and Mechanism of Action Studies

Preclinical studies have moved beyond general pharmacology to pinpoint the specific molecular targets through which indazole derivatives exert their effects. These investigations are crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov The indazole scaffold has proven to be an effective core for the development of potent kinase inhibitors. rsc.orgresearchgate.net A number of commercially available anticancer drugs, such as Axitinib and Pazopanib, are indazole-based kinase inhibitors. nih.govbiotech-asia.org

Tyrosine kinases are crucial mediators of signaling pathways that control cell growth, proliferation, and differentiation. Indazole derivatives have been successfully developed as inhibitors of several key tyrosine kinases.

Vascular Endothelial Growth Factor Receptors (VEGFRs) : VEGFRs are key drivers of angiogenesis. Several indazole-based drugs, including Axitinib and Pazopanib, are multi-targeted tyrosine kinase inhibitors that potently inhibit VEGFR-1, -2, and -3. biotech-asia.org

Fibroblast Growth Factor Receptors (FGFRs) : The FGFR signaling pathway is also involved in cell proliferation and angiogenesis. Indazole derivatives have been designed to specifically inhibit FGFR1. nih.gov Docking studies have shown that the indazole ring's N-H group can form crucial hydrogen bonds within the ATP-binding pocket of the kinase. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3) : Mutations in FLT3 are common in acute myeloid leukemia (AML). Researchers have synthesized 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives that demonstrate potent, nanomolar inhibitory activity against both wild-type and mutant forms of FLT3. tandfonline.com

Table 1: Examples of Indazole Derivatives as Tyrosine Kinase Inhibitors

| Derivative Class | Target Kinase(s) | Example Compound(s) | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Indazole-based drugs | VEGFR-1, -2, -3; PDGFR; c-KIT | Pazopanib | Not specified | biotech-asia.org |

| Indazole-based drugs | VEGFR-1, -2, -3 | Axitinib | Not specified | biotech-asia.org |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | FLT3, FLT3-ITD, FLT3-D835Y | Compound 8r | <1 nM (FLT3) | tandfonline.com |

Indazole derivatives also show significant activity against serine/threonine kinases, which are involved in a wide range of cellular processes, including cell cycle progression and stress responses.

Aurora Kinases : These kinases are essential for mitosis, and their overexpression is common in many cancers. Novel amide derivatives of indazole have been identified as inhibitors of Aurora kinases. nih.gov

Extracellular signal-Regulated Kinase 1/2 (ERK1/2) : The ERK pathway is a central signaling cascade. A series of 1H-indazole amide derivatives were designed to show potent enzymatic and cellular activity against ERK1/2. nih.gov

c-Jun N-terminal Kinase 3 (JNK3) : JNK3 is primarily expressed in the brain and is implicated in neurodegenerative diseases. An indazole/aza-indazole scaffold was developed as a novel chemotype for potent and selective JNK3 inhibition. nih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β) : This multifunctional kinase is a target for various diseases. In silico studies have identified new indazole derivatives as potential GSK-3β inhibitors. researchgate.net

Hematopoietic Progenitor Kinase 1 (HPK1) : HPK1 is a negative regulator of T-cell activation, making it a target for cancer immunotherapy. "Reverse indazole" inhibitors have been developed that show potent inhibition of HPK1. nih.gov

Table 2: Examples of Indazole Derivatives as Serine/Threonine Kinase Inhibitors

| Derivative Class | Target Kinase | Example Compound(s) | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 1H-Indazole Amides | ERK1/2 | Compound 119 | 20 nM (ERK1), 7 nM (ERK2) | nih.gov |

| N-Aromatic-Substituted Indazole | JNK3 | Compound 29 | 5 nM | nih.gov |

| Amide derivatives of indazole | Aurora Kinase | Compound 52a | 13 µM | nih.gov |

GPCRs are the largest family of membrane receptors and are crucial drug targets. frontiersin.org While direct ligand-receptor binding studies for indazoles are less common than kinase studies, there is evidence of interaction with the GPCR signaling system. Specifically, indazole derivatives have been investigated as inhibitors of G protein-coupled receptor kinases (GRKs). nih.gov GRKs phosphorylate activated GPCRs, initiating a process of signal desensitization. A study on indazole-paroxetine hybrid compounds found that the indazole "warhead" formed strong interactions with the hinge region of the GRK2 active site, leading to potent inhibition. nih.gov This demonstrates a mechanism by which indazole derivatives can modulate cellular signaling at the receptor level.

The pharmacological activity of the indazole scaffold is not limited to kinase inhibition. Preclinical research has identified other enzyme families that are modulated by these compounds.

Cholinesterases : In the context of Alzheimer's disease, indazole derivatives have been synthesized and tested as inhibitors of cholinesterase enzymes. One study identified a derivative, compound 4q, as a potent and selective inhibitor of butyrylcholinesterase (BChE), with molecular docking simulations confirming its binding mode through hydrophobic and polar interactions. monash.edu

5-Lipoxygenase (5-LOX) : This enzyme is involved in the synthesis of leukotrienes, which are inflammatory mediators. A series of indazole-3-ol derivatives showed interesting anti-inflammatory activities, with a specific compound strongly inhibiting 5-LOX. sci-hub.se

Matrix Metalloproteinases (MMPs) : MMPs are involved in tissue remodeling and are implicated in inflammatory diseases and cancer metastasis. A study of novel indazoles incorporated with isonicotinic acid hydrazide found that several compounds exhibited significant inhibitory activity against MMP-9. researchgate.net

Table 3: Indazole Derivatives as Modulators of Non-Kinase Enzymes

| Derivative Class | Target Enzyme | Biological Context | Example Compound(s) | Finding | Reference |

|---|---|---|---|---|---|

| Substituted Indazoles | Butyrylcholinesterase (BChE) | Alzheimer's Disease | Compound 4q | Potent and selective inhibition | monash.edu |

| Indazole-3-ol Derivatives | 5-Lipoxygenase (5-LOX) | Inflammation | Compound 7 | Strong inhibition | sci-hub.se |

Kinase Inhibition Profiles

In Vitro and Ex Vivo Biological Activity Assessments (Preclinical)

Comprehensive searches for specific in vitro and ex vivo biological activity data for 6-Methoxy-1H-indazole-5-carbonitrile did not yield specific results. The following sections outline the general areas of investigation for indazole compounds but lack specific data for the titled molecule.

Anti-Inflammatory Research Paradigms

The indazole scaffold is a component of known anti-inflammatory agents, such as the non-steroidal anti-inflammatory drug (NSAID) Benzydamine. taylorandfrancis.com Research into other indazole derivatives has suggested that their anti-inflammatory effects may be linked to the inhibition of cyclooxygenase (COX) enzymes and modulation of cytokines and reactive oxygen species. nih.gov However, no specific studies detailing the anti-inflammatory potential of this compound were identified.

Cyclooxygenase Inhibition Studies

There is no available data from in vitro enzyme assays to confirm whether this compound acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2).

Modulation of Pro-inflammatory Cytokine Production

Scientific literature does not currently contain studies that have assessed the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α, IL-6, or IL-1β, in cell-based assays.

Antiproliferative and Anticancer Research in Cell Lines

Indazole derivatives are a significant area of focus in anticancer research, with many compounds being investigated as kinase inhibitors. nih.gov The general class of indazoles has been shown to possess anti-tumor properties. nih.govtaylorandfrancis.com However, specific studies detailing the antiproliferative or cytotoxic effects of this compound against any human cancer cell lines have not been published. Therefore, data such as IC₅₀ values for this specific compound are not available.

Antimicrobial and Antifungal Investigations

While the broader family of indazole derivatives has been noted for potential antimicrobial and antifungal activities, no specific research has been published evaluating this compound for its efficacy against bacterial or fungal pathogens. nih.govtaylorandfrancis.com Minimum inhibitory concentration (MIC) or other antimicrobial susceptibility data for this compound are not available.

Neuroprotective Effects in Preclinical Models

Research into structurally related compounds, such as 6-hydroxy-1H-indazole, has shown neuroprotective effects in preclinical models of Parkinson's disease. nih.gov This suggests that the indazole scaffold may have potential in treating neurodegenerative disorders. taylorandfrancis.com However, there are no specific published studies investigating the potential neuroprotective properties of this compound in any preclinical models.

Other Emerging Biological Activities

Beyond their well-documented roles as kinase inhibitors in oncology, derivatives of the indazole scaffold are being investigated for a wide array of other therapeutic applications. pnrjournal.comresearchgate.net These emerging activities highlight the versatility of the indazole nucleus as a privileged structure in medicinal chemistry. nih.gov

One significant area of research is in the treatment of inflammatory conditions. Indazole and its derivatives have demonstrated potent anti-inflammatory activity in preclinical models. nih.govresearchgate.net The proposed mechanisms for this effect include the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, as well as the suppression of pro-inflammatory cytokines and the scavenging of free radicals. nih.gov Benzydamine, an indazole-containing drug, is already used clinically as a non-steroidal anti-inflammatory agent. pnrjournal.com

Neuroprotective effects represent another promising avenue for indazole derivatives. Studies have explored their potential in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govresearchgate.net For instance, certain 1H-indazole derivatives have been shown to inhibit the hyperphosphorylation of the tau protein, a pathological hallmark of several neurodegenerative disorders, thereby exerting a neuroprotective effect. nih.gov Additionally, some 5-substituted-1H-indazoles have been developed as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease, with demonstrated neuroprotective effects in cell-based models. nih.gov

The therapeutic potential of indazole analogues extends to metabolic and cardiovascular diseases. nih.gov Researchers have investigated derivatives as potential anti-obesity agents through antagonism of the melanin-concentrating hormone receptor 1 (MCHR1). nih.gov In the cardiovascular realm, specific indazole compounds have shown beneficial effects against conditions like ischemia-reperfusion injury, thrombosis, and hypertension in experimental settings. nih.gov Furthermore, the indazole scaffold has served as a template for developing agents to treat gastrointestinal diseases, including irritable bowel syndrome (IBS) and metabolic syndrome. nih.goveurekaselect.com

Finally, the antimicrobial properties of indazoles are also an active area of investigation. Novel 2H-indazole derivatives have shown activity against various intestinal and vaginal pathogens, including protozoa like Giardia intestinalis and yeasts such as Candida albicans. pnrjournal.commdpi.com This suggests their potential as dual antimicrobial and anti-inflammatory agents, particularly relevant for infectious diseases that have an inflammatory component. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the indazole scaffold, extensive SAR studies have been conducted to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The presence of two adjacent nitrogen atoms on the aromatic moiety enables strong hydrogen bond formation within the hydrophobic pockets of biological receptors, a feature that is often exploited in drug design. researchgate.net Modifications at nearly every position of the indazole ring have been explored to fine-tune the interaction with various biological targets, particularly protein kinases. nih.govnih.gov

Positional Scanning and Substituent Effect Analysis

The systematic modification of substituents around the indazole core is crucial for optimizing biological activity. The nature and position of these substituents can dramatically alter a compound's potency and selectivity.

For example, in a series of 1H-indazole derivatives designed as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, substitutions on a phenyl ring attached to the indazole core were explored. nih.gov The SAR studies revealed that increasing the size of an alkoxy group at the meta-position of the phenyl ring led to a progressive increase in inhibitory activity. Furthermore, the addition of a fluorine atom to the phenyl ring resulted in a notable improvement in potency, demonstrating a clear substituent effect. nih.gov

| Compound | Substituent (R) | Additional Substituent | IC50 (nM) |

|---|---|---|---|

| 14a | 3-methoxyphenyl | H | 15 |

| 14b | 3-ethoxyphenyl | H | 13.2 |

| 14c | 3-isopropoxyphenyl | H | 9.8 |

| 14d | 3-methoxyphenyl | Fluorine | 5.5 |

In another example focusing on Rho-kinase (ROCK I) inhibitors, N-substituted prolinamido indazole derivatives were synthesized. nih.gov The SAR analysis indicated that the substituent on the benzyl (B1604629) group had a significant impact on activity, with a methyl group providing the highest potency. The activity decreased with other substituents in the order of H > Br > OCH₃ > F > NO₂ > CN. nih.gov This demonstrates how electronic and steric properties of substituents at a specific position can modulate biological activity.

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, or metabolic properties. The indazole scaffold itself is frequently employed as a bioisostere for other aromatic systems like indoles and phenols, often conferring superior pharmacokinetic properties such as improved metabolic stability and oral bioavailability. nih.govacs.org

In the context of analogues of this compound, bioisosteric replacements for the methoxy (B1213986) and nitrile groups are particularly relevant. Aryl ethers, such as the methoxy group, can be metabolic liabilities, prone to oxidative metabolism. nih.govchemrxiv.org A common strategy is to replace the methoxy group with more stable fluorinated bioisosteres, such as a difluoromethyl (-OCHF₂) or trifluoromethyl (-OCF₃) group, or a difluoroethyl group (-CH₂CHF₂), which mimics the steric and electronic features of the methoxy group. nih.govresearchgate.net This replacement can block metabolic processes, potentially improving the compound's half-life. chemrxiv.org

The nitrile group (-C≡N) is another functional handle for bioisosteric modification. It can act as a bioisostere for carbonyl and halogen groups and is often introduced to enhance binding affinity through hydrogen bonding, polar interactions, or π-π interactions. sioc-journal.cnresearchgate.netnih.gov Conversely, it can be replaced by other groups to modulate a compound's properties. For instance, in the development of neuroprotective MAO-B inhibitors, an amide moiety on a 1H-indazole scaffold was replaced with a 1,2,4-oxadiazole (B8745197) ring, a bioisosteric replacement that resulted in the most potent and selective inhibitor in the series. nih.gov This highlights how replacing one functional group with a heterocyclic bioisostere can optimize ligand-target interactions.

Conformational Flexibility and Receptor Binding Affinity

The three-dimensional conformation of a molecule and its ability to adopt different shapes (conformational flexibility) are critical for its interaction with a biological target. The affinity of a ligand for its receptor is highly dependent on achieving a complementary shape and forming favorable intermolecular interactions.

Molecular docking and molecular dynamics simulations are computational tools frequently used to study these aspects for indazole derivatives. derpharmachemica.comnih.govtandfonline.comrsc.org These studies help visualize how analogues bind within a receptor's active site and predict their binding affinity. For example, a molecular docking study of 5-substituted-1H-indazole analogues as MAO-B inhibitors highlighted the crucial role of molecular flexibility. The study showed that a more flexible compound could achieve better shape complementarity within the enzyme's cleft compared to a more rigid analogue, leading to higher potency. nih.gov

Iv. Advanced Characterization and Computational Studies in Chemical Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for confirming the identity and purity of synthesized compounds. Each method probes different aspects of the molecule's structure, and together they provide a complete picture.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the unambiguous determination of the connectivity and spatial arrangement of atoms.

For 6-Methoxy-1H-indazole-5-carbonitrile, ¹H NMR spectroscopy would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the indazole ring system would appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants (J-values) between adjacent protons would allow for the definitive assignment of their positions on the benzene (B151609) ring portion of the indazole core. The methoxy (B1213986) group protons would exhibit a sharp singlet, typically around δ 3.8-4.0 ppm, integrating to three protons. The N-H proton of the indazole ring would likely appear as a broad singlet at a more downfield chemical shift, the exact position of which can be influenced by solvent and concentration.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon of the nitrile group (C≡N) would be expected to resonate in the range of δ 115-125 ppm. The carbons of the aromatic rings would appear between δ 100 and 150 ppm, with the carbon attached to the electron-donating methoxy group appearing at a more shielded (upfield) position compared to the others. The methoxy carbon itself would be found further upfield, typically around δ 55-60 ppm. The chemical shift of the methoxy carbon can be a useful descriptor for its position on the aromatic ring. researchgate.netmiamioh.edu

A key application of high-resolution NMR is the differentiation of constitutional isomers. For instance, an isomer such as 5-Methoxy-1H-indazole-6-carbonitrile would exhibit a different set of chemical shifts and coupling patterns for its aromatic protons in the ¹H NMR spectrum, allowing for its clear distinction from the target compound. cenmed.comlookchem.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to further confirm the structural assignments by establishing proton-proton and proton-carbon correlations over two and three bonds, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | m |

| Methoxy (OCH₃) | 3.8 - 4.0 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C≡N | 115 - 125 |

| Aromatic C | 100 - 150 |

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₇N₃O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. The expected exact mass would be approximately 173.0589 g/mol . bldpharm.com

Upon ionization, typically through electron ionization (EI) or electrospray ionization (ESI), the molecular ion can undergo fragmentation. The pattern of these fragment ions is often characteristic of the molecule's structure. For this compound, common fragmentation pathways could include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of M-15.

Loss of carbon monoxide (CO): A fragment ion corresponding to M-28 might be observed.

Loss of the nitrile group (•CN): This would lead to a fragment at M-26.

Cleavage of the indazole ring: This can lead to a variety of smaller fragment ions that can provide further structural clues.

The study of fragmentation patterns of related indazole-type compounds can aid in the interpretation of the mass spectrum of this compound. nih.govresearchgate.net By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the data obtained from NMR spectroscopy.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. upi.edu In the IR spectrum of this compound, characteristic absorption bands would be expected for its key functional groups:

N-H stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the indazole ring.

C≡N stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ for the nitrile group.

C-H stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the C-H stretches of the methoxy group would be observed just below 3000 cm⁻¹.

C=C and C=N stretches: Aromatic ring and indazole ring stretching vibrations would be found in the 1400-1600 cm⁻¹ region.

C-O stretch: The stretching vibration of the aryl-ether bond of the methoxy group would likely appear in the 1200-1275 cm⁻¹ region. instanano.combiomedscidirect.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H (stretch) | 3200 - 3500 |

| C≡N (stretch) | 2220 - 2260 |

| Aromatic C-H (stretch) | > 3000 |

| Aliphatic C-H (stretch) | < 3000 |

| C=C, C=N (stretch) | 1400 - 1600 |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as the indazole ring system in this compound, absorb UV or visible light, promoting electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of the π → π* transitions of the conjugated indazole system. The position and intensity of these absorptions can be influenced by the nature and position of substituents on the ring. For indazole derivatives, typical absorption bands are observed in the UV region. researchgate.netscience-softcon.descience-softcon.de

Furthermore, if this compound were to be co-crystallized with a biological target, such as an enzyme, X-ray diffraction of the resulting complex could provide invaluable insights into the specific binding interactions. This information is crucial for understanding the mechanism of action of a drug candidate and for guiding further structure-based drug design efforts.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become integral components of modern chemical research, providing theoretical insights that complement experimental findings.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the electronic structure and reactivity of molecules. nih.gov For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: These calculations can predict the most stable three-dimensional conformation of the molecule, providing bond lengths and angles that can be compared with experimental data from X-ray diffraction.

Calculate electronic properties: DFT can be used to determine the distribution of electron density within the molecule, identify regions that are electron-rich or electron-poor, and calculate the dipole moment.

Predict spectroscopic properties: Theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can be calculated and compared with experimental spectra to aid in their interpretation. nih.gov

Determine frontier molecular orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov The spatial distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Table 4: Representative Data from DFT Calculations on Indazole Derivatives

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6 to -8 eV | Electron-donating ability |

| LUMO Energy | -1 to -3 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 3 to 5 eV | Chemical reactivity/stability |

By providing a detailed theoretical framework for understanding the properties of this compound, computational studies can guide experimental work and accelerate the process of drug discovery and development.

In the realm of modern chemical and pharmaceutical research, a deep understanding of a molecule's electronic structure, stability, and interaction with biological targets is paramount for the design of new therapeutic agents. For the compound this compound, a range of advanced computational techniques are employed to elucidate these properties. These in silico methods, including quantum chemical calculations and molecular simulations, provide critical insights that guide further experimental work.

1 Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of this compound at the electronic level. These studies offer a detailed picture of molecular orbitals, charge distribution, and structural stability.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons, characterizing it as a nucleophile, while the LUMO's energy indicates its capacity to accept electrons, defining it as an electrophile. youtube.comresearchgate.netpku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.net For indazole derivatives, FMO analysis helps predict the most probable sites for electrophilic and nucleophilic attacks, guiding the synthesis of new analogues. nih.gov

Table 1: Conceptual FMO Parameters for this compound Note: The following data is illustrative, based on typical values for similar heterocyclic compounds, as specific experimental or calculated values for this compound are not publicly available.

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 eV |

| Ionization Potential | IP | -EHOMO | 6.5 eV |

| Electron Affinity | EA | -ELUMO | 1.5 eV |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 4.0 eV |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.5 eV |

| Chemical Softness | S | 1/(2η) | 0.2 eV-1 |

| Electrophilicity Index | ω | χ2/(2η) | 3.2 eV |

2 Natural Bond Orbital (NBO) Analysis

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which arise from the migration of a proton between the two nitrogen atoms of the indazole ring. nih.gov The relative stability of these tautomers is a critical factor influencing the molecule's chemical behavior and its ability to interact with biological targets. Computational studies can predict the energies of different tautomers, thereby determining the most stable form in various environments (gas phase or solution). nih.govresearchgate.net For unsubstituted indazole, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. nih.gov The position of substituents on the indazole ring can significantly influence this equilibrium. Understanding the tautomeric preference of this compound is essential for correctly interpreting its spectroscopic data and predicting its binding modes in molecular docking studies. researchgate.netnih.gov

2 Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule, such as an indazole derivative, and its protein target. nih.govjocpr.com The process involves sampling a vast number of possible conformations of the ligand within the protein's active site and scoring them based on their energetic favorability. nih.gov The results, often expressed as a binding energy score, help identify the most likely binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.gov For this compound, docking studies can screen potential protein targets and provide hypotheses about its mechanism of action.

3 Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand's binding pose. This technique is crucial for validating the results of molecular docking and assessing whether the predicted interactions are maintained in a more realistic, dynamic environment that includes solvent effects. For a complex involving this compound, MD simulations can confirm the stability of the binding mode and provide a more accurate estimation of the binding free energy.

4 Prediction of ADME-Related Parameters through In Silico Models

The success of a drug candidate depends not only on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net In silico models are now widely used in the early stages of drug discovery to predict these pharmacokinetic properties, helping to identify and eliminate compounds with unfavorable profiles before costly synthesis and testing. researchgate.netsemanticscholar.org These models use a compound's structure to predict various parameters, including water solubility, intestinal absorption, permeability (e.g., Caco-2), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.com For this compound, predicting its ADME profile is essential for evaluating its drug-likeness and potential for oral bioavailability. nih.gov Rules such as Lipinski's "Rule of Five" are often applied as an initial filter for potential oral drug candidates. researchgate.net

Table 2: Predicted ADME Properties for this compound Note: These values are predictions from computational models and serve as an estimation of the compound's likely pharmacokinetic profile.

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | 187.19 g/mol | Complies with Lipinski's Rule (< 500) |

| logP (Lipophilicity) | 2.1 - 2.5 | Optimal range for absorption/solubility |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (< 10) |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Caco-2 Permeability | High | Indicates good membrane permeability |

| Blood-Brain Barrier (BBB) Permeant | Likely | Potential for CNS activity |

| CYP450 Inhibitor | Potential inhibitor of certain isozymes | Risk of drug-drug interactions |

| Oral Bioavailability | Good | Favorable drug-likeness profile |

5 Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This can be done through structure-based methods, like molecular docking, or ligand-based methods. mdpi.com Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown. researchgate.net These methods rely on the knowledge of other molecules that are known to be active. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and quantitative structure-activity relationship (QSAR) studies. researchgate.netugm.ac.id Starting with a scaffold like this compound, these approaches can be used to virtually screen for modifications that enhance activity or to design novel compounds with similar desired properties based on a pharmacophore model derived from known active indazoles. ugm.ac.id

V. Future Perspectives and Emerging Research Avenues for 6 Methoxy 1h Indazole 5 Carbonitrile

Innovation in Synthetic Routes for Enhanced Efficiency and Scalability

While established methods for constructing the indazole core exist, the focus is shifting towards more efficient, scalable, and sustainable synthetic strategies. Traditional multi-step syntheses are often hampered by harsh conditions, limited functional group tolerance, and the production of unwanted isomers. Future innovations are aimed at overcoming these limitations.

Modern synthetic approaches, such as transition-metal-catalyzed C-H activation and annulation sequences, are emerging as powerful tools for the one-step construction of functionalized indazoles. mdpi.com These methods offer high atom economy, excellent regioselectivity, and broad functional-group tolerance, making them suitable for creating diverse indazole libraries. mdpi.com For instance, rhodium and copper-catalyzed C-H activation and C-N/N-N coupling reactions provide redox-neutral pathways to 1H-indazoles. nih.gov Another innovative route involves the silver(I)-mediated intramolecular oxidative C-H bond amination of arylhydrazones, which can be performed under atmospheric conditions. nih.gov

The application of flow chemistry is another promising avenue for the pharmaceutical industry's development of novel drugs using indazole derivatives. researchgate.net This technology allows for better control over reaction parameters, improved safety for hazardous reactions, and easier scalability from laboratory to industrial production. The synthesis of 6-Methoxy-1H-indazole-5-carbonitrile and its derivatives would greatly benefit from the adoption of these modern techniques to ensure high-purity production in a cost-effective and environmentally friendly manner.

Table 1: Comparison of Synthetic Strategies for Indazole Derivatives

| Strategy | Advantages | Disadvantages | Potential for Scalability |

|---|---|---|---|

| Classical Cyclization | Well-established procedures | Often multi-step, harsh conditions, potential for isomer mixtures | Moderate |

| C-H Activation/Annulation | High atom economy, high regioselectivity, one-pot synthesis. mdpi.com | Requires transition metal catalysts | High |

| Oxidative C-H Amination | Good yields, can be performed under atmospheric conditions. nih.gov | Requires stoichiometric silver(I) oxidant | Moderate to High |

| Flow Chemistry | Enhanced safety, precise control, easy scalability, improved yields. researchgate.net | Requires specialized equipment | Very High |

Elucidation of Novel Biological Targets and Therapeutic Applications

Indazole derivatives are well-known for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. nih.govnih.govresearchgate.net The this compound scaffold serves as a key intermediate for various biologically active molecules. lookchem.com Future research will likely focus on identifying and validating novel biological targets for derivatives of this compound.

The indazole nucleus is a privileged structure for targeting protein kinases, and many indazole-based compounds are potent kinase inhibitors. aun.edu.egmyskinrecipes.com For example, novel indazole derivatives have been synthesized as multi-targeted inhibitors of kinases like EGFR, c-Met, and CDK2, showing potent antiproliferative activity against various cancer cell lines. aun.edu.eg Similarly, a rational design approach led to the discovery of an indazole-based inhibitor of Polo-like kinase 4 (PLK4), a critical regulator of mitosis, for the treatment of neuroblastoma. nih.govresearchgate.net

Beyond oncology, the versatility of the indazole scaffold is being explored for other therapeutic areas. Recent studies have investigated indazole analogs as serotonin (B10506) receptor 2 (5-HT2) agonists, which could have applications in neuroscience. nih.gov Furthermore, new indazole derivatives have shown promise as antileishmanial candidates by targeting enzymes like trypanothione (B104310) reductase, which is crucial for the parasite's survival. nih.gov The unique electronic and steric properties conferred by the methoxy (B1213986) and carbonitrile groups on this compound make it an attractive starting point for developing potent and selective modulators of these and other yet-to-be-discovered biological targets.

Development of Advanced Computational Tools for Rational Design

The integration of advanced computational tools is revolutionizing the drug discovery process, enabling a more rational and efficient design of novel therapeutic agents. For scaffolds like this compound, computational chemistry offers powerful methods to predict binding affinities, optimize pharmacokinetic properties, and understand structure-activity relationships (SAR).

Techniques such as molecular docking and density functional theory (DFT) are routinely used to study indazole derivatives. nih.gov Molecular docking helps predict the binding modes of ligands within the active site of a biological target, as demonstrated in the design of antileishmanial indazoles targeting trypanothione reductase. nih.govmdpi.com DFT calculations provide insights into the electronic properties, chemical reactivity, and electrostatic potential of molecules, which are crucial for understanding their interactions and stability. nih.govmdpi.com

Virtual screening of large compound libraries is another powerful computational approach that has been successfully used to identify indazole-based hits. nih.gov This method, often combined with fragment-based drug design (FBDD), allows for the rapid identification of promising starting points for optimization. nih.govmdpi.com As computational power and algorithm accuracy continue to improve, these in silico methods will become indispensable for exploring the full therapeutic potential of the this compound scaffold, reducing the time and cost associated with experimental screening.

Integration with Fragment-Based and Diversity-Oriented Synthesis Strategies

Modern medicinal chemistry increasingly relies on sophisticated synthetic strategies to explore chemical space efficiently. Fragment-Based Drug Design (FBDD) and Diversity-Oriented Synthesis (DOS) are two powerful approaches that are well-suited for leveraging the this compound core.

Fragment-Based Drug Design (FBDD) starts with identifying small, low-molecular-weight fragments that bind weakly but efficiently to a biological target. nih.govnih.gov These initial hits are then grown or linked together to produce more potent, lead-like molecules. nih.govspringernature.com The indazole core is an excellent starting point for FBDD, and this strategy has been successfully applied to discover inhibitors for targets like Polo-like kinase 4 (PLK4) and phosphoinositide-dependent kinase-1 (PDK1). nih.govnih.gov The this compound moiety itself can be considered a valuable fragment for screening campaigns or can be elaborated upon using fragment-growing techniques.

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse and complex molecules from simple starting materials in a few steps. cam.ac.ukscispace.com This approach is ideal for generating novel scaffolds and exploring new areas of biological space without a specific target in mind. cam.ac.uk The functional groups on this compound (the N-H of the indazole, the methoxy group, and the nitrile) provide multiple points for diversification. By applying DOS principles, this core can be elaborated into a library of complex, three-dimensional molecules, increasing the probability of discovering compounds with novel biological activities. beilstein-journals.orgresearchgate.net

Exploration of this compound as a Scaffold for Material Science Applications

While the primary focus for indazole derivatives has been in pharmaceuticals, their unique photophysical and electronic properties are attracting interest in the field of material science. The rigid, aromatic, bicyclic structure of the indazole core, combined with its electron-donating and -withdrawing characteristics, makes it a promising scaffold for functional organic materials.